

SGC-CBP30 chemical probe definition and criteria

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Compound Focus: Sgc-cbp30

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Experimental Validation & Protocols

The characterization of **SGC-CBP30** as a high-quality chemical probe involves multiple, orthogonal experimental methods.

In Vitro Biochemical Assays

- **Differential Scanning Fluorimetry (DSF):** Used to assess binding to a panel of 19-45 purified bromodomains. This confirmed its primary affinity for CBP/EP300 and identified BET bromodomains (BRD2, BRD3, BRD4) as the main off-targets [1] [2].
- **AlphaLISA:** A bead-based proximity assay used to confirm the biochemical potency and selectivity of **SGC-CBP30** using the isolated bromodomains of CBP and BRD4 [1].
- **Broad Panel Screening:** Profiling against 136 non-bromodomain targets (including GPCRs, ion channels, kinases) showed minimal off-target activity, with few exceptions (e.g., Adrenergic receptor α 2C and PDE5) [2].

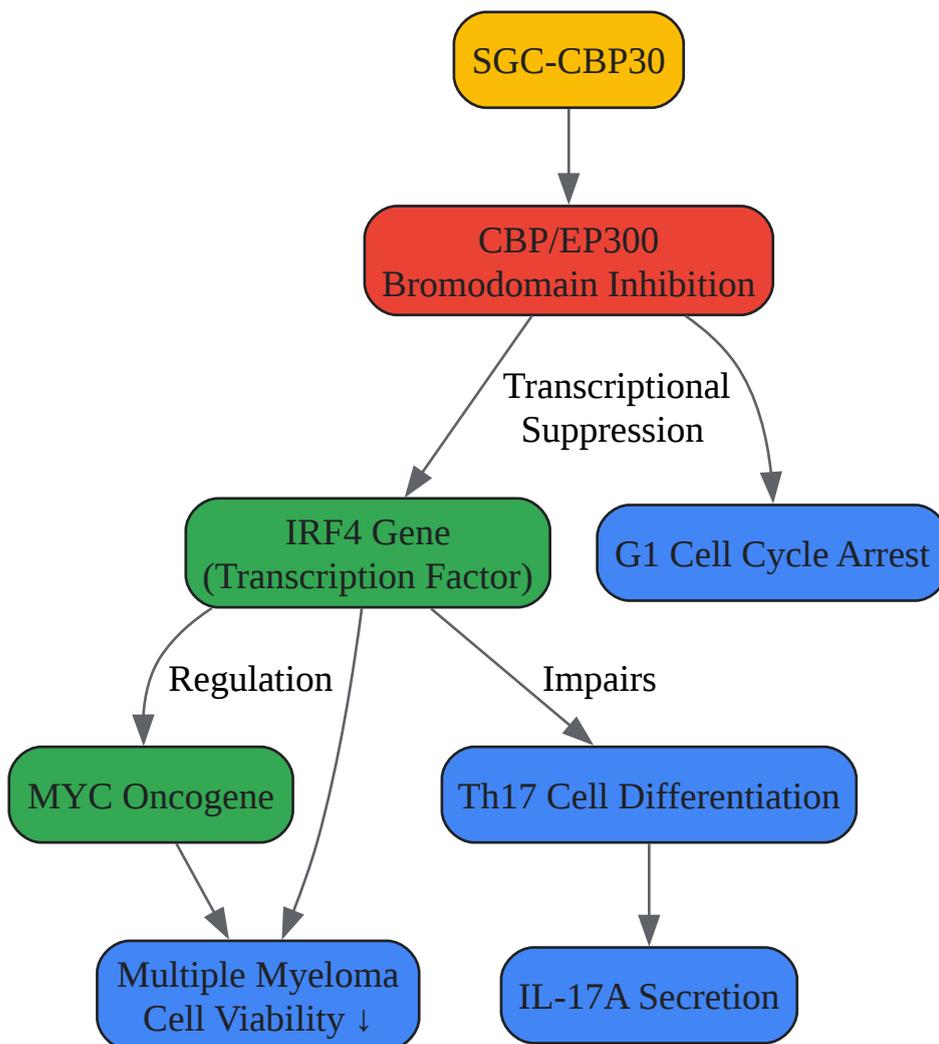
Cellular Target Engagement

- **NanoBRET:** A proximity-based assay performed in live HEK293 cells. It monitors the inhibition of the interaction between a NanoLuc-conjugated CBP bromodomain and a HaloTagged-histone H3.3. **SGC-CBP30** showed an **EC₅₀ of 0.28 μ M** in this system, demonstrating its ability to engage the target in a cellular context [1].

- **Chromatin Speckle Formation (Imaging Assay):** An imaging-based assay that measures the release of bromodomain-GFP fusion proteins from chromatin upon inhibitor binding. This release causes the protein to aggregate into visible speckles. **SGC-CBP30** induced chromatin release of CBP bromodomain fusions at low micromolar concentrations [1].

Biological Mechanisms & Signaling Pathways

SGC-CBP30's utility as a probe stems from its ability to produce specific, mechanistically understood phenotypic effects.



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Key pathway modulated by **SGC-CBP30**, based on mechanistic studies [3] [1].

The table below details key experimental findings that illuminate this mechanism:

Assay Type	Cell Line / Model	Concentration	Incubation Time	Key Result / Readout	Citation
Viability/Growth Inhibition	Multiple Myeloma (e.g., LP-1, AMO1)	GI ₅₀ < 3 μM	5 days	Reduced cell viability; G1 cell cycle arrest and apoptosis	[1] [4]
Gene Expression (Quantigene Plex)	AMO1 (Multiple Myeloma)	EC ₅₀ = 2.7 μM	6 hours	Reduction in MYC expression	[4]
Cytokine Secretion	Human Th17 cells	Not specified	Not specified	Strong reduction of IL-17A secretion	[3] [5]
Reporter Gene Assay	RKO (Colorectal Carcinoma)	IC ₅₀ = 1.5 μM	24 hours + 16h doxorubicin	Inhibition of p53-induced p21 activation	[4]

Critical Usage Considerations

For clean interpretation of experimental results, the following points are crucial:

- **Concentration is critical.** At concentrations $\leq 2.5 \mu\text{M}$, cellular effects are likely due to on-target CBP/EP300 inhibition [1]. At higher concentrations (e.g., $\geq 3.3\text{-}10 \mu\text{M}$), off-target effects on BET bromodomains become significant [2].
- **Use orthogonal controls.** To deconvolute potential off-target effects, it is recommended to use **alternative CBP/p30** probes with different chemotypes and selectivity profiles (e.g., I-CBP112, CPI-637) in parallel experiments [2] [6].
- **Metabolic instability.** **SGC-CBP30** is rapidly metabolized in human liver microsome assays, which may limit its utility for oral *in vivo* studies without further optimization [2].

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